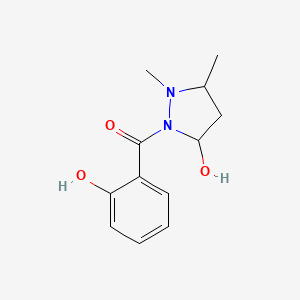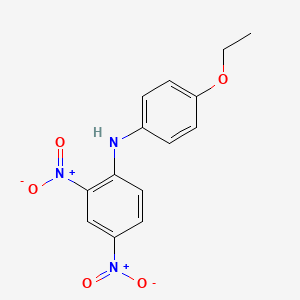
2-(2-hydroxybenzoyl)-1,5-dimethyl-3-pyrazolidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-hydroxybenzoyl)-1,5-dimethyl-3-pyrazolidinol, also known as ketorolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. Ketorolac is a pyrazolidine carboxylic acid derivative and is structurally related to other NSAIDs such as aspirin and ibuprofen.
作用机制
Ketorolac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response and pain signaling. By inhibiting COX enzymes, 2-(2-hydroxybenzoyl)-1,5-dimethyl-3-pyrazolidinol reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Ketorolac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are involved in the inflammatory response. Ketorolac has also been shown to reduce the activity of neutrophils, which are immune cells that play a key role in the inflammatory response. In addition, 2-(2-hydroxybenzoyl)-1,5-dimethyl-3-pyrazolidinol has been shown to have antithrombotic effects, which may be beneficial in certain clinical settings.
实验室实验的优点和局限性
Ketorolac has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. In addition, it has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of 2-(2-hydroxybenzoyl)-1,5-dimethyl-3-pyrazolidinol in lab experiments. It has a relatively short half-life, which may limit its effectiveness in certain experimental settings. In addition, it has been shown to have potential toxic effects on certain cell types, which may limit its use in certain cell-based assays.
未来方向
There are several future directions for research on 2-(2-hydroxybenzoyl)-1,5-dimethyl-3-pyrazolidinol. One area of interest is the development of new formulations of 2-(2-hydroxybenzoyl)-1,5-dimethyl-3-pyrazolidinol that may have improved pharmacokinetic properties, such as extended release formulations that may provide longer-lasting pain relief. Another area of interest is the development of new NSAIDs that may have improved safety profiles compared to current NSAIDs, including 2-(2-hydroxybenzoyl)-1,5-dimethyl-3-pyrazolidinol. Finally, there is interest in the development of new drugs that target alternative pathways involved in the inflammatory response, which may provide new options for the treatment of pain and inflammation.
合成方法
Ketorolac can be synthesized by several methods, including the reaction of 2-bromo-1,5-dimethyl-3-pyrazolidinone with 2-hydroxybenzoyl chloride, or by the reaction of 2,3,4,6-tetra-O-acetyl-D-glucopyranosyl bromide with 2-hydroxybenzoic acid, followed by the reduction of the resulting intermediate with sodium borohydride.
科学研究应用
Ketorolac has been extensively studied for its analgesic and anti-inflammatory properties. It has been shown to be effective in the treatment of various types of pain, including postoperative pain, dental pain, and musculoskeletal pain. Ketorolac has also been studied for its potential use in the treatment of migraines, and it has been shown to be effective in reducing the severity and duration of migraines.
属性
IUPAC Name |
(5-hydroxy-2,3-dimethylpyrazolidin-1-yl)-(2-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8-7-11(16)14(13(8)2)12(17)9-5-3-4-6-10(9)15/h3-6,8,11,15-16H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPWFUKDZYZBSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(N1C)C(=O)C2=CC=CC=C2O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Hydroxy-2,3-dimethylpyrazolidin-1-yl)-(2-hydroxyphenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoic acid](/img/structure/B5127762.png)
![2-chloro-N-[1-[(diethylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5127766.png)
![N-methyl-2-[(8-quinolinyloxy)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5127775.png)
![1-(2-fluoro-5-nitrobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5127781.png)

![5-bromobicyclo[3.3.1]nonane-1-carboxamide](/img/structure/B5127786.png)

![ethyl [2,2,2-trifluoro-1-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5127802.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5127829.png)
methanol](/img/structure/B5127849.png)

![4-[2-(2-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene](/img/structure/B5127854.png)
